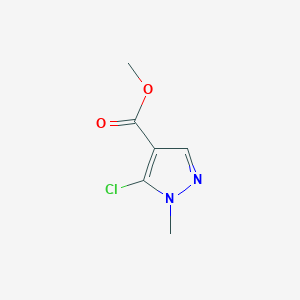

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

説明

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Substitution via Diazotization

This reaction is critical for introducing the chlorine atom during synthesis. The process involves diazotization of a precursor amine followed by chlorination:

Reaction Scheme:

Starting Material : Methyl 5-amino-1-methylpyrazole-4-carboxylate

Reagents :

-

Concentrated HCl

-

Acetic acid

-

Phosphoric acid

-

Sodium nitrite (NaNO₂)

-

Cuprous chloride (CuCl)

Conditions :

-

Temperature: -5°C to 4°C

-

Reaction time: 2 hours

| Step | Details | Yield |

|---|---|---|

| Diazonium salt formation | Amino group converted to diazonium salt using NaNO₂ and HCl | - |

| Chlorination | Diazonium salt treated with CuCl in acetic acid saturated with SO₂ | 82.3% |

Product : Methyl 5-chloro-1-methylpyrazole-4-carboxylate (melting point: 69–70°C) .

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under basic conditions to form 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for further transformations.

Reaction Conditions:

-

Base : Sodium hydroxide (25% aqueous solution)

-

Temperature : 175°C

-

Pressure : 6 bar

-

Workup : Acidification to pH 1.5 with H₂SO₄, followed by neutralization to pH 6.5 .

Application :

The resulting carboxylic acid is used in decarboxylation reactions to synthesize 1-methyl-2-pyrazolin-5-one, a heterocyclic compound with applications in pharmaceuticals .

Comparative Reactivity Analysis

The chlorine atom at position 5 and ester group at position 4 dictate reactivity. Below is a comparative analysis with structurally related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 5-Chloro-1-methyl-1H-pyrazole-4-acid | Higher solubility in polar solvents; prone to decarboxylation | Carboxylic acid functionality |

| Methyl 3-chloro-1-methylpyrazole-4-carboxylate | Chlorine at position 3 alters nucleophilic substitution sites | Positional isomerism |

| Ethyl 5-chloro-1-methylpyrazole-4-carboxylate | Longer alkyl chain reduces hydrolysis rate; increased lipophilicity | Ester alkyl group variation |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize yields and reduce costs. Key parameters include:

-

Temperature control : Maintained between -5°C and 4°C during diazotization to prevent side reactions.

-

Catalyst efficiency : Cuprous chloride ensures selective chlorination .

Theoretical Reaction Pathways

While direct experimental data is limited for some reactions, the compound’s structure suggests potential pathways:

-

Nucleophilic substitution : Chlorine at position 5 could be replaced by amines or thiols under catalytic conditions.

-

Ester aminolysis : Reaction with ammonia or primary amines to form amide derivatives.

科学的研究の応用

Medicinal Chemistry

Bioactive Molecule Development

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential in developing pharmaceuticals with the following properties:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have reported IC₅₀ values ranging from 3.79 µM to over 42.30 µM against different cancer cell lines, suggesting significant cytotoxic effects .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in inflammation processes .

- Antimicrobial Properties : While some derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, results vary based on specific modifications of the compound .

Agricultural Chemistry

Development of Agrochemicals

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its efficacy in controlling pests and diseases makes it a valuable component in crop protection strategies.

Material Science

Synthesis of Advanced Materials

The compound is also employed in material science for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the development of materials with tailored properties suitable for various industrial applications.

Case Study 1: Cancer Therapeutics

A study evaluated the anticancer activity of various pyrazole derivatives, including this compound. The findings revealed that specific modifications could enhance binding affinity to target proteins involved in cell cycle regulation, particularly Aurora-A kinase, which plays a critical role in mitotic processes .

Case Study 2: Inflammatory Pathways

Another research effort highlighted the compound's potential to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. This mechanism contributes to its therapeutic potential in treating inflammatory diseases .

作用機序

The mechanism of action of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylate ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

生物活性

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the cyclization of 4-chloro-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions, typically utilizing solvents like acetonitrile or dichloromethane. This compound’s structural characteristics allow for various chemical modifications, enhancing its utility in biological applications .

Medicinal Applications

This compound exhibits several biological activities, particularly in the fields of:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The compound's structure allows it to interact with biological targets such as enzymes and receptors, potentially modulating their activity .

- Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research has also highlighted the potential of pyrazole compounds in reducing inflammation, which is critical for treating various inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound is utilized in developing herbicides and pesticides due to its bioactive properties. Its effectiveness in controlling weed growth and pest populations makes it a valuable component in agricultural practices .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards biological targets .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect |

|---|---|---|

| Anticancer | Various cancer cell lines | Growth inhibition |

| Antimicrobial | Bacterial and fungal strains | Inhibition of pathogen growth |

| Anti-inflammatory | Inflammatory pathways | Reduction of inflammation |

| Herbicidal | Weeds | Control of weed growth |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer types. For instance, compounds based on this scaffold have been shown to effectively inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values indicating potent activity .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of pyrazole derivatives against common bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

特性

IUPAC Name |

methyl 5-chloro-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHZTZQQJQKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226686 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-85-0 | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。